AVX001

cPLA2 inhibition Enzyme assay Inflammation

Researchers seeking to dissect upstream eicosanoid cascades without the compensatory pathway shifts inherent to NSAIDs or LOX inhibitors require a selective cPLA2α inhibitor. AVX-001 solves this by blocking arachidonic acid release, achieving a balanced reduction of both prostaglandins and leukotrienes in cellular models. Key differentiators for procurement: - Clinically validated target engagement with superior histopathological disease-modifying activity versus methotrexate and etanercept in CIA models. - Phase II-ready tool compound for psoriasis and actinic keratosis translational research, with established topical formulation data. - Reliable supply with documented ≥98% purity, ambient-temperature shipping stability, and flexible sizing from mg to gram scale.

Molecular Formula C21H29F3OS
Molecular Weight 386.5 g/mol
CAS No. 300553-18-8
Cat. No. B1665854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAVX001
CAS300553-18-8
SynonymsAVX-001;  AKH-217;  FP-025;  AVX001;  AKH217;  FP025;  AVX 001;  AKH 217;  FP 025; 
Molecular FormulaC21H29F3OS
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCCC=CCSCC(=O)C(F)(F)F
InChIInChI=1S/C21H29F3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20(25)21(22,23)24/h3-4,6-7,9-10,12-13,16-17H,2,5,8,11,14-15,18-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,17-16+
InChIKeyRBPYIYOPSGHFQG-IIFHDYRKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AVX001: Clinically Validated cPLA2α Inhibitor


AVX001 (also known as AKH-217 or FP-025) is a small-molecule, omega-3 polyunsaturated fatty acid (ω3-PUFA) derivative that functions as a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α) [1]. Developed by Coegin Pharma (formerly Avexxin AS), AVX001 acts upstream of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways to modulate eicosanoid production, distinguishing it from downstream inhibitors like NSAIDs [2]. It is currently under clinical investigation for multiple inflammatory and hyperproliferative skin conditions, including psoriasis and actinic keratosis [3].

Why AVX001 Cannot Be Substituted


AVX001 occupies a unique position in the anti-inflammatory armamentarium due to its specific molecular target and balanced downstream effects. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that block only the COX pathway, or leukotriene inhibitors that block only the LOX pathway, AVX001's upstream inhibition of cPLA2α results in a balanced, simultaneous reduction of both prostaglandin and leukotriene production [1]. Furthermore, it is not a simple ω3-PUFA like docosahexaenoic acid (DHA), which has no direct cPLA2 inhibitory activity [2]. Direct comparative data demonstrate that AVX001 achieves a superior histopathological improvement profile in vivo compared to standard-of-care agents like methotrexate (MTX) and Enbrel (etanercept), precluding their use as direct functional substitutes [3].

AVX001 Differentiation Evidence


Superior cPLA2α Inhibition

AVX001 demonstrates superior inhibitory potency against cPLA2α in a direct in vitro enzyme activity assay when compared to the established cPLA2 inhibitor AACOCF3. In the same assay system, the parent ω3-fatty acid, docosahexaenoic acid (DHA), showed no activity. This confirms that the specific molecular modifications of AVX001 are critical for its function [1].

cPLA2 inhibition Enzyme assay Inflammation

Balanced Eicosanoid Suppression

In human peripheral blood mononuclear cells (PBMCs) and HaCaT keratinocytes stimulated with pro-inflammatory agents, AVX001 significantly limited prostaglandin E2 (PGE2) release. Unlike selective COX-2 inhibitors (e.g., celecoxib) or 5-LOX inhibitors that shift the eicosanoid balance, AVX001 produces a 'balanced reduction' of both prostaglandins and leukotrienes [1].

Eicosanoid Prostaglandin Leukotriene Inflammation

Joint Histopathology Improvement vs. MTX and Enbrel

In a therapeutic murine model of collagen-induced arthritis (CIA), AVX001 demonstrated superior histopathological improvement compared to methotrexate (MTX) and Enbrel (etanercept). Treatment with AVX001 resulted in significant reductions across multiple joint damage parameters. In contrast, MTX failed to significantly improve any histopathology parameter, and Enbrel only significantly improved one parameter (ossification) [1].

Rheumatoid arthritis In vivo efficacy Disease modification Histopathology

Clinical Efficacy in Psoriasis

AVX001 has been advanced to and successfully demonstrated efficacy in a Phase I/IIa clinical trial for plaque psoriasis. In a randomized, double-blind, placebo-controlled, dose-escalation first-in-man study, a 29% reduction in the modified Psoriasis Area and Severity Index (mPASI) was observed at the 5% dose level at week four. Post-hoc analysis further delineated a placebo-adjusted effect [1].

Psoriasis Clinical trial Topical Efficacy

AVX001 Applications


Inflammatory Arthritis Disease Modification

Researchers modeling rheumatoid arthritis (RA) or other inflammatory arthritides should select AVX001 when the goal is to assess disease-modifying anti-rheumatic drug (DMARD) activity with broad histopathological protection. Its demonstrated superiority over MTX and Enbrel in improving multiple joint histopathology scores in the CIA model [1] makes it an ideal positive control or test compound for evaluating next-generation therapies aimed at comprehensive joint preservation.

cPLA2α-Dependent Eicosanoid Biology

For studies requiring specific modulation of the upstream eicosanoid cascade without pathway bias, AVX001 is the compound of choice. Its unique ability to produce a 'balanced reduction' of both prostaglandins and leukotrienes in human PBMCs and HaCaT cells [2] makes it an essential tool for dissecting the integrated role of eicosanoids in complex inflammatory processes, overcoming the compensatory shifts seen with selective COX or LOX inhibitors.

Psoriasis and Hyperproliferative Skin Research

AVX001 is uniquely suited for translational studies of psoriasis and other epidermal hyperproliferative conditions. With validated clinical efficacy in reducing mPASI scores in a Phase I/IIa trial [3] and demonstrated in vitro anti-proliferative effects on keratinocytes, AVX001 provides a clinically-relevant tool for bridging in vitro mechanistic work and in vivo disease modeling in dermatological research.

Actinic Keratosis Topical Formulation

Given its ongoing clinical evaluation as a topical gel for actinic keratosis (AK) [4], AVX001 is an excellent candidate for formulation and drug delivery studies focused on field-directed therapy for pre-cancerous skin lesions. Its use allows for direct comparison to vehicle control in a relevant clinical context, providing a robust experimental framework for evaluating novel topical delivery systems or combination therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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